molecular formula C9H5BrClNO B11859486 3-Bromo-6-chloroquinolin-2(1H)-one

3-Bromo-6-chloroquinolin-2(1H)-one

Cat. No.: B11859486
M. Wt: 258.50 g/mol
InChI Key: KSMDFFRRNXHWAE-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of bromine and chlorine substituents at the 3rd and 6th positions, respectively, on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloroquinolin-2(1H)-one typically involves the bromination and chlorination of quinolin-2(1H)-one. One common method is the direct halogenation of quinolin-2(1H)-one using bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the initial synthesis of quinolin-2(1H)-one, followed by sequential bromination and chlorination steps. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-6-chloroquinolin-2(1H)-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-microbial compounds.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and chlorine substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

3-Bromo-6-chloroquinolin-2(1H)-one can be compared with other halogenated quinoline derivatives, such as:

    3-Bromoquinolin-2(1H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    6-Chloroquinolin-2(1H)-one: Lacks the bromine substituent, which may influence its chemical properties and applications.

    3,6-Dibromoquinolin-2(1H)-one:

The presence of both bromine and chlorine substituents in this compound makes it unique and potentially more versatile in various applications compared to its mono-halogenated counterparts.

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

3-bromo-6-chloro-1H-quinolin-2-one

InChI

InChI=1S/C9H5BrClNO/c10-7-4-5-3-6(11)1-2-8(5)12-9(7)13/h1-4H,(H,12,13)

InChI Key

KSMDFFRRNXHWAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)Br

Origin of Product

United States

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